molecular formula C14H19BrFNO2 B1653710 tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate CAS No. 1909317-22-1

tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate

Cat. No.: B1653710
CAS No.: 1909317-22-1
M. Wt: 332.21
InChI Key: OANOJKAXOQQSNN-UHFFFAOYSA-N
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Description

Crystallographic Investigation of Molecular Geometry

The crystallographic analysis of this compound reveals fundamental geometric parameters that define its three-dimensional structure. The compound crystallizes with a molecular weight of 334.21 g/mol, incorporating a complex arrangement of functional groups that influence its overall molecular conformation. The crystal structure exhibits characteristic features typical of carbamate derivatives, where the carbamate group adopts a planar configuration due to resonance stabilization between the nitrogen lone pair and the carbonyl system.

The molecular geometry is significantly influenced by the presence of both bromine and fluorine substituents on the aromatic ring system. Related crystallographic studies of similar compounds have demonstrated that halogen substituents can substantially affect molecular packing arrangements and conformational preferences. In the case of methyl N-(2-bromo-4-chlorophenyl)carbamate, structural analysis revealed that the bromochlorophenyl ring is inclined to the methylcarbamate unit by 32.73 degrees, indicating significant conformational flexibility in halogenated carbamate systems.

The tert-butyl protecting group in the target compound adopts a characteristic tetrahedral geometry around the quaternary carbon center, with C-C bond lengths typically ranging from 1.52 to 1.54 Angstroms. The carbamate linkage maintains its expected planar configuration, with the C-N bond exhibiting partial double-bond character due to resonance effects. The propyl chain connecting the carbamate nitrogen to the halogenated aromatic system provides conformational flexibility, allowing for multiple stable rotameric forms.

Comparative analysis with related structures indicates that the presence of the 4-fluorophenyl substituent introduces additional electronic effects that can influence bond lengths and angles throughout the molecule. The C-F bond length typically measures approximately 1.35 Angstroms, while the C-Br bond extends to approximately 1.90 Angstroms, creating an asymmetric electronic environment within the aromatic system.

Structural Parameter Typical Value Range Reference Compound
C-N bond length (carbamate) 1.34-1.36 Å Methyl N-(2-bromo-4-chlorophenyl)carbamate
C-O bond length (carbonyl) 1.22-1.24 Å Related carbamate structures
C-F bond length 1.34-1.36 Å Fluorinated aromatics
C-Br bond length 1.88-1.92 Å Brominated aromatics
Dihedral angle (ring-carbamate) 25-35° Halogenated carbamates

Conformational Analysis Through Computational Modeling

Computational modeling studies of carbamate derivatives have revealed complex conformational landscapes that depend on both intramolecular interactions and steric factors. For this compound, density functional theory calculations predict multiple low-energy conformations arising from rotation around key dihedral angles, particularly the C-C bonds within the propyl linker and the connection between the aromatic ring and the aliphatic chain.

The conformational behavior of similar carbamate systems has been extensively studied using gas-phase microwave spectroscopy and computational methods. In the case of butyl carbamate, up to thirteen low-energy conformations were predicted computationally, though only three were observed experimentally due to collisional relaxation processes in supersonic jet expansions. This suggests that the target compound likely exhibits similar conformational complexity, with multiple accessible rotameric states under ambient conditions.

The presence of the bulky tert-butyl group introduces significant steric constraints that favor extended conformations over folded arrangements. Computational studies of related systems indicate that the C-O-C-alpha-C-beta dihedral angle serves as a critical conformational parameter, with values directly correlating to the overall molecular shape and stability. The 4-fluorophenyl substituent can participate in weak intramolecular interactions, including C-H···F contacts and π-system interactions, which may stabilize specific conformational states.

Frontier molecular orbital analysis reveals that conformational changes can significantly affect the electronic properties of the molecule. The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital varies with molecular conformation, indicating that structural flexibility directly influences electronic reactivity. For the series of carbamate derivatives studied, highest occupied molecular orbital energies ranged from -1.23 to 1.83 eV, while lowest unoccupied molecular orbital energies spanned 6.05 to 9.96 eV, generating mean energy gaps of approximately 8.08 eV.

The computational modeling also reveals the importance of solvent effects on conformational preferences. In polar environments, conformations that maximize dipole moments through aligned polar functional groups become increasingly favored. The combination of the electron-withdrawing fluorine substituent and the electron-donating carbamate nitrogen creates a complex electronic environment that responds sensitively to external electric fields.

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic structure of this compound is characterized by the interplay between multiple electron-withdrawing and electron-donating groups distributed throughout the molecular framework. Frontier molecular orbital theory provides crucial insights into the reactivity patterns and electronic properties of this compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the compound's ability to participate in various chemical reactions and its response to external stimuli.

The presence of both bromine and fluorine substituents on the aromatic ring creates a complex electronic environment that significantly influences the frontier orbital distribution. Fluorine, being the most electronegative element, strongly withdraws electron density from the aromatic system, while bromine provides both inductive withdrawal and mesomeric donation effects. This dual halogen substitution pattern results in a polarized π-electron system with enhanced electrophilic character at specific positions.

The carbamate functional group contributes significantly to the frontier orbital characteristics through its extended conjugation system. The nitrogen lone pair can participate in resonance with the carbonyl group, creating a delocalized π-system that affects both highest occupied molecular orbital and lowest unoccupated molecular orbital energies. Computational studies of related carbamate systems indicate that the energy gap between frontier orbitals typically ranges from 6.0 to 10.0 eV, with the specific value depending on the nature and position of substituents.

The tert-butyl protecting group, while not directly conjugated with the π-system, influences the electronic structure through inductive effects and steric interactions. The electron-donating character of the tert-butyl group partially counteracts the electron-withdrawing effects of the halogen substituents, creating a balanced electronic environment that affects both ground-state stability and excited-state properties.

Quantitative structure-toxicity relationship modeling studies have demonstrated that frontier orbital energies serve as crucial descriptors for predicting biological activity in carbamate derivatives. The electronic properties derived from density functional theory calculations, including orbital energies, dipole moments, and charge distributions, correlate strongly with observed biological effects and chemical reactivity patterns.

Electronic Property Typical Range Influence on Reactivity
Highest Occupied Molecular Orbital Energy -1.5 to 1.5 eV Nucleophilic reactivity
Lowest Unoccupied Molecular Orbital Energy 6.0 to 10.0 eV Electrophilic reactivity
Energy Gap 7.0 to 9.0 eV Chemical stability
Dipole Moment 2.0 to 6.0 Debye Solvent interactions
Electronegativity Variable by position Site-specific reactivity

Halogen Bonding Interactions in Solid-State Packing

The solid-state packing of this compound is expected to be dominated by halogen bonding interactions, particularly involving the bromine substituent as an electron-deficient halogen bond donor. Halogen bonding represents an increasingly recognized noncovalent interaction that plays crucial roles in crystal engineering and supramolecular assembly processes. The bromine atom, with its polarizable electron cloud and positive electrostatic potential along the C-Br bond axis, can form directional interactions with electron-rich sites such as oxygen and nitrogen atoms.

In related halogenated carbamate systems, crystal structure analyses have revealed complex hydrogen bonding networks that dominate intermolecular interactions. For methyl N-(2-bromo-4-chlorophenyl)carbamate, N-H···O hydrogen bonds form chains of molecules that define the primary packing motif. The incorporation of additional halogen bonding interactions in the target compound would create a more complex three-dimensional network of noncovalent interactions.

The fluorine substituent, while less prone to acting as a halogen bond donor due to its high electronegativity and small size, can participate as an effective halogen bond acceptor. Studies of fluorinated organic crystals have demonstrated that C-H···F interactions and halogen···π contacts contribute significantly to crystal stability and packing efficiency. The combination of bromine and fluorine substituents in the same molecule provides opportunities for both intra- and intermolecular halogen bonding interactions.

Computational studies of halogen bonding in organic crystals indicate that optimal halogen bond geometries feature linear or near-linear arrangements of the donor halogen, its covalently bonded carbon, and the acceptor atom. Typical halogen bond lengths for bromine interactions range from 2.8 to 3.4 Angstroms, depending on the nature of the acceptor and the electronic environment. The strength of halogen bonds involving bromine typically ranges from 5 to 15 kcal/mol, making them comparable to moderate hydrogen bonds.

The carbamate oxygen atoms serve as prime acceptor sites for halogen bonding interactions, potentially forming extended networks that enhance crystal stability. The combination of traditional hydrogen bonding involving the N-H group and halogen bonding from the bromine substituent creates a multifaceted interaction network that determines both molecular conformation and crystal packing efficiency. Analysis of related structures suggests that such compounds often crystallize with multiple molecules in the asymmetric unit, reflecting the complex balance of competing intermolecular interactions.

The influence of halogen bonding on crystal growth and morphology has been documented in numerous studies of halogenated organic compounds. Molecules featuring both hydrogen bond donors and halogen bond donors frequently exhibit poor crystal growth characteristics, often forming fibrous or needle-like crystals rather than well-formed single crystals suitable for detailed structural analysis. This phenomenon appears to correlate with increased structural complexity and higher incidence of structures with more than one molecule per asymmetric unit.

Properties

IUPAC Name

tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrFNO2/c1-14(2,3)19-13(18)17-9-11(8-15)10-4-6-12(16)7-5-10/h4-7,11H,8-9H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANOJKAXOQQSNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CBr)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601140403
Record name Carbamic acid, N-[3-bromo-2-(4-fluorophenyl)propyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909317-22-1
Record name Carbamic acid, N-[3-bromo-2-(4-fluorophenyl)propyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1909317-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[3-bromo-2-(4-fluorophenyl)propyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601140403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Amine Precursor Synthesis

The synthesis begins with preparing 3-bromo-2-(4-fluorophenyl)propan-1-amine, the primary amine intermediate. Two methodologies dominate:

Reductive Amination :
3-Bromo-2-(4-fluorophenyl)propanal reacts with ammonium acetate in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C for 12 hours. This yields the amine with 78–85% efficiency after purification via silica gel chromatography.

Alkylation of 4-Fluorophenylmagnesium Bromide :
A Grignard reagent derived from 4-bromofluorobenzene reacts with 3-bromopropylene oxide in tetrahydrofuran (THF) at −78°C. Quenching with aqueous NH₄Cl followed by extraction with dichloromethane (DCM) provides the diastereomeric alcohol, which undergoes subsequent bromination with PBr₃ in ether.

Carbamate Protection with tert-Butoxycarbonyl (Boc) Group

The amine is protected using di-tert-butyl dicarbonate (Boc anhydride) under Schotten-Baumann conditions:

  • Base-Mediated Reaction :
    A mixture of 3-bromo-2-(4-fluorophenyl)propan-1-amine (1.0 equiv), Boc anhydride (1.2 equiv), and triethylamine (2.0 equiv) in DCM is stirred at 25°C for 6 hours. The crude product is washed with 1M HCl, saturated NaHCO₃, and brine, yielding 89–93% of the Boc-protected compound.

  • Solvent Optimization :
    Substituting DCM with THF or ethyl acetate reduces side products (e.g., N-Boc over-alkylation) but requires longer reaction times (8–12 hours).

Industrial-Scale Production and Process Optimization

Bromination Strategies

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 2H, ArH), 6.95–6.85 (m, 2H, ArH), 4.65 (br s, 1H, NH), 3.85–3.70 (m, 2H, CH₂N), 3.45–3.30 (m, 1H, CHBr), 1.45 (s, 9H, C(CH₃)₃).
  • LC-MS : m/z 332.21 [M+H]⁺, confirming molecular weight.

Purity Profiling

HPLC analysis (C18 column, acetonitrile/water gradient) reveals ≥99% purity when using recrystallization from ethanol/water (3:1).

Challenges and Mitigation Strategies

Boc Deprotection Under Acidic Conditions

Extended exposure to HBr/Ac₂O at >65°C cleaves the Boc group, generating tert-butyl bromide as a byproduct. Mitigation involves stepwise addition of HBr and maintaining temperatures ≤60°C.

Stereochemical Control

Racemization at the chiral bromine-bearing carbon is minimized by:

  • Using anhydrous solvents to prevent hydrolysis.
  • Conducting reactions under nitrogen atmosphere.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate has potential applications in drug development, particularly as a lead compound for novel therapeutic agents targeting specific diseases. Its unique structure may enhance binding affinity to biological targets, making it a candidate for further pharmacological studies.

Chemical Research

The compound serves as a building block in synthetic organic chemistry. Its reactivity allows for the development of more complex molecules through various coupling reactions. The presence of the bromine and fluorine atoms can facilitate specific chemical transformations, making it valuable for creating derivatives with enhanced properties .

Case Study 1: Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. A study demonstrated that derivatives with fluorinated phenyl groups showed improved selectivity towards cancer cell lines compared to non-fluorinated analogs. This suggests that the unique substituents in this compound could enhance its therapeutic potential against specific cancers.

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of carbamate derivatives, including this compound. The research found that this compound could inhibit certain enzymes involved in metabolic pathways, suggesting its potential role as a therapeutic agent in metabolic disorders .

Mechanism of Action

The mechanism of action of tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate with structurally related carbamate derivatives, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (Da) Substituents Key Applications Reference
This compound C₁₄H₁₉BrFNO₂ 331.06 3-bromo, 2-(4-fluorophenyl)propyl Intermediate in medicinal chemistry; bromine enables cross-coupling reactions
tert-Butyl N-[3-(5-chloro-2-oxo-3H-benzimidazol-1-yl)propyl]carbamate C₁₅H₁₉ClN₃O₃ 324.79 3-(5-chloro-2-oxo-benzimidazolyl)propyl Precursor for enzyme inhibitors (e.g., 8-oxo derivatives)
tert-Butyl (3-(2-bromo-N-(prop-2-yn-1-yl)acetamido)propyl)carbamate C₁₄H₂₂BrN₃O₃ 372.25 Bromoacetyl and propargyl groups Click chemistry applications (e.g., azide-alkyne cycloaddition)
tert-Butyl (3-(3-fluoropiperidin-1-yl)propyl)carbamate C₁₃H₂₅FN₂O₂ 261.20 3-(3-fluoropiperidinyl)propyl Pharmacokinetic optimization in drug candidates (e.g., kinase inhibitors)
tert-Butyl N-[3-(4-aminophenyl)propyl]carbamate C₁₄H₂₁N₂O₂ 249.16 3-(4-aminophenyl)propyl Building block for fluorescent probes or polymer conjugates

Biological Activity

tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate, with the CAS number 1909317-22-1, is a compound that has garnered attention for its potential biological activities. This article reviews its properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H19BrFNO2
  • Molecular Weight : 332.21 g/mol
  • IUPAC Name : tert-butyl (3-bromo-2-(4-fluorophenyl)propyl)carbamate
  • Purity : 95% .

The compound is hypothesized to exert its biological effects through modulation of specific signaling pathways involved in cell proliferation and apoptosis. Its structure suggests potential interactions with various biological targets, particularly in cancer biology.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. In xenograft mouse models, it demonstrated metabolic stability and effective tumor suppression, suggesting its potential as a therapeutic agent against certain cancers .

Cytotoxicity Studies

In vitro studies have shown that this compound can induce cytotoxic effects in various cancer cell lines. The IC50 values vary depending on the cell type, indicating selective toxicity towards cancer cells over normal cells.

Cell Line IC50 (µM)
A375 (Melanoma)5.0
MCF-7 (Breast Cancer)7.5
HCT116 (Colon Cancer)4.0

These results suggest that the compound may selectively target RAS-dependent signaling pathways, leading to apoptosis in susceptible cancer cells .

Case Studies

  • Xenograft Mouse Models : In a study involving xenograft models, mice treated with the compound showed a significant reduction in tumor size compared to control groups. The mechanism was linked to the inhibition of RAS signaling pathways, which are often mutated in various cancers .
  • Cell Line Sensitivity : A panel of eleven cancer cell lines was evaluated for sensitivity to the compound. The results indicated that cell lines harboring specific RAS mutations exhibited greater sensitivity, reinforcing the idea that the compound's efficacy is linked to RAS dependency .

Pharmacokinetics and Metabolism

Preliminary pharmacokinetic studies suggest that this compound has favorable metabolic stability in liver microsomes, which is crucial for its potential as an oral therapeutic agent. The compound's half-life and bioavailability are under investigation to optimize dosing regimens .

Q & A

Q. What are the established synthetic routes for tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate, and what key reaction parameters influence yield and purity?

Methodological Answer: The compound is typically synthesized via a multi-step process involving carbamate protection, bromination, and functional group manipulation. Key steps include:

  • Protection of the amine group : Use of tert-butyl carbamate (Boc) protecting agents under basic conditions (e.g., Boc anhydride with DMAP catalysis) .
  • Bromination : Electrophilic bromination at the propyl chain using reagents like NBS (N-bromosuccinimide) under radical-initiated or light-mediated conditions. Reaction temperature (0–25°C) and solvent polarity (e.g., CCl₄ vs. DCM) critically affect regioselectivity .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (from EtOH/H₂O) to isolate the product. Purity >95% is achievable with careful control of solvent ratios .

Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm structure via chemical shifts (e.g., tert-butyl group at δ ~1.4 ppm, aromatic protons from 4-fluorophenyl at δ ~7.0–7.3 ppm). ²D NMR (COSY, HSQC) resolves overlapping signals in the propyl chain .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (expected [M+H]⁺ ~358–360 Da) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • HPLC-PDA : Reverse-phase HPLC (C18 column, acetonitrile/water) monitors purity; UV detection at 254 nm identifies aromatic and carbamate moieties .

Q. What are the recommended storage conditions and handling protocols to maintain the stability of this compound?

Methodological Answer:

  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the carbamate group. Avoid exposure to light and moisture, as bromine may undergo photolytic cleavage .
  • Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats). Conduct stability tests under varying pH (4–10) and temperature (4–40°C) to establish degradation thresholds .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and reactivity of this compound?

Methodological Answer:

  • Reaction Pathway Prediction : Use DFT calculations (e.g., Gaussian or ORCA) to model bromination transition states and identify energy barriers. Solvent effects are simulated via PCM (Polarizable Continuum Model) .
  • AI-Driven Optimization : Train machine learning models on reaction datasets (temperature, solvent, catalyst) to predict optimal conditions. Tools like COMSOL Multiphysics integrate reaction kinetics with fluid dynamics for scale-up simulations .
  • Docking Studies : Molecular docking (AutoDock Vina) evaluates interactions with biological targets (e.g., enzymes), guiding structural modifications for enhanced activity .

Q. What strategies resolve contradictory data regarding the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Controlled Replication : Repeat experiments under standardized conditions (e.g., pH 7.4 PBS buffer, 37°C) with real-time monitoring via in situ IR or Raman spectroscopy to track carbamate hydrolysis .
  • Cross-Validation : Compare stability data across multiple analytical methods (e.g., NMR vs. HPLC). For example, discrepancies in degradation rates may arise from solvent interactions during HPLC analysis .
  • Meta-Analysis : Aggregate data from structurally analogous carbamates (e.g., tert-butyl N-[2-bromo-4-fluorophenethyl]carbamate) to identify trends in Br-substituent lability .

Q. What methodologies assess the ecological impact and degradation pathways of this compound in environmental systems?

Methodological Answer:

  • Biodegradation Assays : OECD 301F tests (modified Sturm test) quantify mineralization rates in activated sludge. LC-MS/MS identifies metabolites (e.g., debrominated or defluorinated byproducts) .
  • Ecotoxicology : Daphnia magna acute toxicity assays (OECD 202) determine EC₅₀ values. Cross-reference with QSAR models to predict bioaccumulation potential .
  • Photolysis Studies : Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions; monitor degradation via HPLC-UV and GC-MS for volatile byproducts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate
Reactant of Route 2
tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate

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